molecular formula C18H20ClN5O3S B2931111 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1040653-05-1

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2931111
CAS No.: 1040653-05-1
M. Wt: 421.9
InChI Key: LLVQDHQMNCHKFO-UHFFFAOYSA-N
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Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a tert-butylsulfanyl group, and a chloro-methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly used reagents include hydrazine derivatives and suitable aldehydes or ketones.

    Introduction of the tert-butylsulfanyl group: This step involves the substitution of a hydrogen atom on the triazolopyridazine ring with a tert-butylsulfanyl group. This can be achieved using tert-butylthiol and a suitable catalyst.

    Attachment of the chloro-methoxyphenylacetamide moiety: This step involves the coupling of the triazolopyridazine intermediate with 3-chloro-4-methoxyphenylacetic acid or its derivatives, using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyridazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: The compound’s potential therapeutic properties have been explored, including its use as an anti-inflammatory or anticancer agent.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide: This compound differs by the presence of a methyl group instead of a methoxy group on the phenyl ring.

    2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3S/c1-18(2,3)28-16-8-7-14-21-23(17(26)24(14)22-16)10-15(25)20-11-5-6-13(27-4)12(19)9-11/h5-9H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVQDHQMNCHKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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